molecular formula C14H15BrN2O3 B14044966 Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate

Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate

Cat. No.: B14044966
M. Wt: 339.18 g/mol
InChI Key: PYRQJYHKXAMGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-4-oxocinnolin-1-yl)acetate

InChI

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-11(18)8-17-10-7-5-4-6-9(10)12(19)13(15)16-17/h4-7H,8H2,1-3H3

InChI Key

PYRQJYHKXAMGLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate typically involves multi-step organic reactions. One possible route could involve the bromination of a cinnoline derivative followed by esterification with tert-butyl acetate. The reaction conditions may include the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromine and carbonyl groups could play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-oxocinnolin-1(4H)-YL)acetate: Lacks the bromine atom.

    Methyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate: Has a methyl ester instead of a tert-butyl ester.

Uniqueness

The presence of the bromine atom and the tert-butyl ester group in Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may confer unique reactivity and stability compared to similar compounds. These features can influence its suitability for specific applications in research and industry.

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